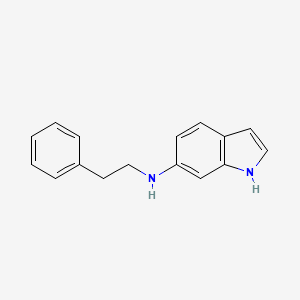
N-Phenethyl-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenethyl-1H-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound has a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol .
Métodos De Preparación
The synthesis of N-Phenethyl-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
N-Phenethyl-1H-indol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles .
For example, oxidation of this compound can lead to the formation of corresponding indole-6-carboxylic acid derivatives. Reduction reactions can convert the compound into its corresponding amine derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
N-Phenethyl-1H-indol-6-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties .
In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications. They are known to interact with various biological targets, making them candidates for drug development. In the industry, these compounds are used in the synthesis of dyes, pigments, and other materials .
Mecanismo De Acción
The mechanism of action of N-Phenethyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes .
The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
N-Phenethyl-1H-indol-6-amine can be compared with other indole derivatives, such as serotonin, tryptophan, and indomethacin. These compounds share the indole ring structure but differ in their functional groups and biological activities .
Serotonin: A neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
This compound is unique due to its specific phenethylamine substitution, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H16N2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-1H-indol-6-amine |
InChI |
InChI=1S/C16H16N2/c1-2-4-13(5-3-1)8-10-17-15-7-6-14-9-11-18-16(14)12-15/h1-7,9,11-12,17-18H,8,10H2 |
Clave InChI |
ZKOZYDSIRWJDIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=CC3=C(C=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















